5alpha-Androstane-2,11-dione 5alpha-Androstane-2,11-dione
Brand Name: Vulcanchem
CAS No.: 1449-57-6
VCID: VC20969156
InChI: InChI=1S/C19H28O2/c1-18-9-3-4-15(18)14-8-6-12-5-7-13(20)10-19(12,2)17(14)16(21)11-18/h12,14-15,17H,3-11H2,1-2H3/t12-,14+,15+,17-,18+,19+/m1/s1
SMILES: CC12CCCC1C3CCC4CCC(=O)CC4(C3C(=O)C2)C
Molecular Formula: C19H28O2
Molecular Weight: 288.4 g/mol

5alpha-Androstane-2,11-dione

CAS No.: 1449-57-6

Cat. No.: VC20969156

Molecular Formula: C19H28O2

Molecular Weight: 288.4 g/mol

* For research use only. Not for human or veterinary use.

5alpha-Androstane-2,11-dione - 1449-57-6

Specification

CAS No. 1449-57-6
Molecular Formula C19H28O2
Molecular Weight 288.4 g/mol
IUPAC Name (5S,8S,9S,10S,13S,14S)-10,13-dimethyl-3,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-2,11-dione
Standard InChI InChI=1S/C19H28O2/c1-18-9-3-4-15(18)14-8-6-12-5-7-13(20)10-19(12,2)17(14)16(21)11-18/h12,14-15,17H,3-11H2,1-2H3/t12-,14+,15+,17-,18+,19+/m1/s1
Standard InChI Key XEKQPALUTJONKX-WWOGELLMSA-N
Isomeric SMILES C[C@@]12CCC[C@H]1[C@@H]3CC[C@H]4CCC(=O)C[C@@]4([C@H]3C(=O)C2)C
SMILES CC12CCCC1C3CCC4CCC(=O)CC4(C3C(=O)C2)C
Canonical SMILES CC12CCCC1C3CCC4CCC(=O)CC4(C3C(=O)C2)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator